molecular formula C21H24N2O4 B247634 1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247634
M. Wt: 368.4 g/mol
InChI Key: QIAQWXVNZXAPAI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as MPDP, is a chemical compound that has been of great interest in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a modulator of the dopaminergic system in the brain. It has been shown to increase the levels of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory properties. It has also been shown to reduce the levels of oxidative stress markers in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential therapeutic applications in various fields of research. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate its potential use as a modulator of the immune system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been synthesized and studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction between 1-(4-methoxybenzoyl)piperazine and 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux in a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H24N2O4/c1-16-3-7-19(8-4-16)27-15-20(24)22-11-13-23(14-12-22)21(25)17-5-9-18(26-2)10-6-17/h3-10H,11-15H2,1-2H3

InChI Key

QIAQWXVNZXAPAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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